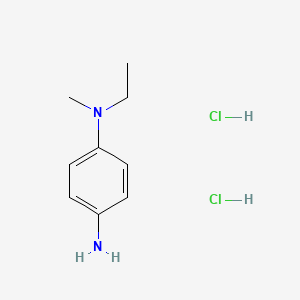

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

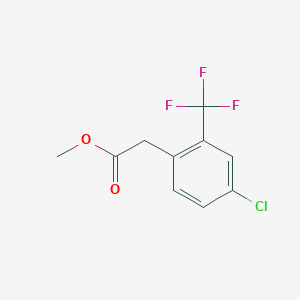

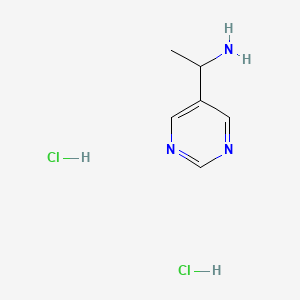

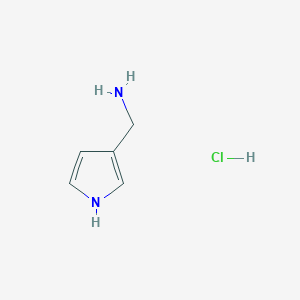

N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride is a chemical compound with the CAS Number: 1414958-37-4 . It has a molecular weight of 223.14 and is a light yellow solid . The IUPAC name for this compound is N1-ethyl-N1-methylbenzene-1,4-diamine dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of a nitrochlorobenzene with ammonia, resulting in a nitroaniline. The nitro group is then reduced . In the laboratory, the reduction of the nitroaniline is often effected with zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C9H16Cl2N2 . The InChI code for this compound is 1S/C9H14N2.2ClH/c1-3-11(2)9-6-4-8(10)5-7-9;;/h4-7H,3,10H2,1-2H3;2*1H .Chemical Reactions Analysis

The chemical reactions of similar compounds like o-Phenylenediamine involve condensation with ketones and aldehydes to give rise to various valuable products. Its reactions with formic acids produce benzimidazole . Other carboxylic acids give 2-substituted benzimidazoles . With nitrous acid, o-phenylenediamine condenses to give benzotriazole, a corrosion inhibitor .Physical And Chemical Properties Analysis

This compound is a light yellow solid . It is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .科学的研究の応用

1. Ethylene Action Inhibition in Plant Growth Regulation

Ethylene plays a crucial role in plant growth and development. Compounds that inhibit ethylene action, such as 1-Methylcyclopropene (1-MCP), are utilized to understand ethylene's role in plants further and to manage ethylene effects across a broad range of fruits, vegetables, and floriculture crops. These inhibitors are applied in low concentrations and have shown effectiveness in preventing ethylene-related ripening and senescence processes, contributing to advances in agricultural practices and postharvest management of various crops (Blankenship & Dole, 2003).

2. Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamide (BTA) derivatives have gained attention in supramolecular chemistry and material science due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. These structures are stabilized by threefold hydrogen bonding, enabling applications ranging from nanotechnology and polymer processing to biomedical applications. The simplicity and versatility of BTAs offer a promising avenue for developing new materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).

3. Environmental Bioremediation

Research into the bioremediation of monoaromatic pollutants like benzene, toluene, ethylbenzene, and xylene (BTEX) in groundwater has highlighted the potential of in situ bioremediation to remove these contaminants. Both natural attenuation and enhanced bioremediation techniques have been explored for their effectiveness in reducing BTEX levels in contaminated sites, demonstrating the critical role of microbial processes in environmental cleanup efforts (Farhadian, Vachelard, Duchez, & Larroche, 2008).

4. Amyloid Imaging in Alzheimer's Disease

In the context of neurodegenerative diseases, specific chemical compounds have been developed for amyloid imaging in Alzheimer's disease. These compounds enable the in vivo measurement of amyloid plaques in the brain, offering insights into disease progression and aiding in the development of therapeutic interventions. The advancement in imaging ligands represents a significant step forward in the early detection and management of Alzheimer's disease (Nordberg, 2007).

特性

IUPAC Name |

4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-3-11(2)9-6-4-8(10)5-7-9;;/h4-7H,3,10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMMXODYVDESGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=C(C=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)